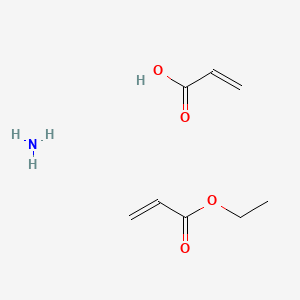

Azane;ethyl prop-2-enoate;prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azane: is a compound of nitrogen and hydrogen with the formula NH₃Azane is essential for many biological processes and serves as a precursor for amino acid and nucleotide synthesis .

Ethyl prop-2-enoate: It is a colorless liquid with a characteristic acrid odor and is mainly produced for paints, textiles, and non-woven fibers .

Prop-2-enoic acid: , also known as acrylic acid, is an organic compound with the formula CH₂=CHCOOH. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell .

Méthodes De Préparation

Azane: is synthesized industrially using the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst: [ \text{N}_2 (g) + 3 \text{H}_2 (g) \rightarrow 2 \text{NH}_3 (g) ]

Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction typically involves the use of sulfuric acid or ion exchange resins as catalysts. The crude ester obtained is purified through processes such as derecombination, extraction, and rectification .

Prop-2-enoic acid: is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the use of oxygen and a catalyst to convert propylene to acrylic acid .

Analyse Des Réactions Chimiques

Azane: undergoes various chemical reactions, including:

Substitution: Azane can react with halogens to form halogenated amines.

Ethyl prop-2-enoate: undergoes reactions such as:

Polymerization: It can polymerize to form poly(ethyl acrylate), which is used in various applications such as adhesives and coatings.

Transesterification: It can react with higher alcohols to form homologous alkyl acrylates through acidic or basic catalysis.

Prop-2-enoic acid: undergoes reactions including:

Applications De Recherche Scientifique

Azane: is used in various scientific research applications, including:

Biology: It is essential for the synthesis of amino acids and nucleotides.

Medicine: It is used in the production of pharmaceuticals and as a refrigerant in medical applications.

Industry: It is used in the production of fertilizers, explosives, and cleaning agents.

Ethyl prop-2-enoate: is used in:

Chemistry: It is a reactant for the synthesis of various pharmaceutical intermediates.

Industry: It is used in the production of polymers, resins, plastics, and rubber.

Prop-2-enoic acid: is used in:

Chemistry: It is a precursor for the synthesis of various acrylate esters.

Industry: It is used in the production of superabsorbent polymers, adhesives, and coatings.

Mécanisme D'action

Azane: exerts its effects by acting as a nucleophile in various chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, making it a key reactant in many biological and chemical processes.

Ethyl prop-2-enoate: and prop-2-enoic acid act as electrophiles due to the presence of the carbonyl group. They can undergo addition reactions with nucleophiles, leading to the formation of various products.

Comparaison Avec Des Composés Similaires

Azane: is similar to other hydronitrogens such as hydrazine (N₂H₄) and hydroxylamine (NH₂OH). azane is unique due to its simple structure and widespread use in various applications.

Ethyl prop-2-enoate: is similar to other acrylate esters such as methyl acrylate and butyl acrylate. Its unique properties include its use in the production of polymers with specific characteristics .

Prop-2-enoic acid: is similar to other unsaturated carboxylic acids such as methacrylic acid and crotonic acid. Its unique properties include its ability to form superabsorbent polymers .

Propriétés

Numéro CAS |

72863-11-7 |

|---|---|

Formule moléculaire |

C8H15NO4 |

Poids moléculaire |

189.21 g/mol |

Nom IUPAC |

azane;ethyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C5H8O2.C3H4O2.H3N/c1-3-5(6)7-4-2;1-2-3(4)5;/h3H,1,4H2,2H3;2H,1H2,(H,4,5);1H3 |

Clé InChI |

VNUDNQYYVXMVJL-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C=C.C=CC(=O)O.N |

Numéros CAS associés |

72863-11-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)

![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)

![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)

![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)